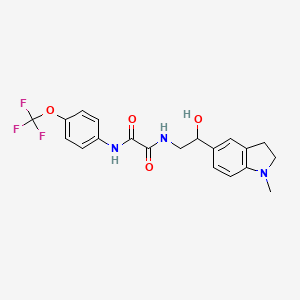

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-hydroxy-2-(1-methylindolin-5-yl)ethyl group, which introduces a chiral center and a fused indole ring system. This moiety may enhance binding affinity to hydrophobic targets and influence metabolic stability.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O4/c1-26-9-8-12-10-13(2-7-16(12)26)17(27)11-24-18(28)19(29)25-14-3-5-15(6-4-14)30-20(21,22)23/h2-7,10,17,27H,8-9,11H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPLZSARVOYHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the indoline and trifluoromethoxy phenyl precursors. These precursors are then coupled through an oxalamide linkage under controlled conditions. Common reagents used in the synthesis include oxalyl chloride, which facilitates the formation of the oxalamide bond, and various catalysts to optimize the reaction yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxalamide linkage may produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

- The target’s trifluoromethoxy group is more lipophilic and metabolically stable compared to the methoxy or hydroxy groups in 16 and 17 .

- The methylindolinyl group in the target compound introduces steric bulk and aromaticity, which may enhance target binding compared to simpler aryl or alkyl substituents in analogs.

- The fluorine in 18 provides electronegativity but lacks the steric and electronic complexity of the target’s trifluoromethoxy group.

Physicochemical and Pharmacokinetic Implications

- Metabolic Stability: Fluorinated and trifluoromethoxy groups are known to resist CYP450-mediated metabolism, suggesting the target may have a longer half-life than 16 or 17 .

- Chirality : The hydroxyethyl group in the target introduces a chiral center, which could lead to enantiomer-specific activity—a feature absent in the achiral analogs 16–18 .

Research Findings and Challenges

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structural analogs and related studies:

- Beta 3-Adrenoceptor (β3-AR) Agonists: highlights challenges in developing β3-AR agonists, such as species-specific receptor differences and low efficacy in humans . If the target compound targets β3-AR, its trifluoromethoxy group might address pharmacokinetic limitations seen in earlier candidates (e.g., poor metabolic stability).

Biological Activity

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that belongs to the oxalamide class of compounds. Its unique structure, featuring an indoline moiety and a trifluoromethoxy-substituted phenyl group, suggests significant potential for biological activity. This article will explore the compound's synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 360.32 g/mol

- Functional Groups : Hydroxyl (-OH), oxalamide (RCONHR'), trifluoromethoxy (-O-CF)

The presence of these functional groups indicates potential hydrogen bonding capabilities and lipophilicity, which may enhance the compound's interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Indoline Derivative : Starting from 1-methylindoline, hydroxylation introduces the hydroxyethyl group at the 2-position.

- Trifluoromethoxy Substitution : This can be achieved through nucleophilic substitution reactions involving trifluoromethoxide.

- Oxalamide Linkage Formation : The final step involves coupling the indoline derivative with a suitable acid chloride to form the oxalamide bond, often using triethylamine as a base to neutralize byproducts.

Preliminary studies suggest that this compound may interact with specific biological targets such as enzymes or receptors. The indoline structure may facilitate binding through π-stacking interactions or hydrogen bonding due to its aromatic nature and hydroxyl group.

Potential Biological Targets:

- Enzymatic Inhibition : Compounds with similar structures have shown inhibitory activity against various enzymes involved in metabolic pathways, indicating potential therapeutic applications in conditions like cancer or metabolic disorders.

- Receptor Modulation : The structural features suggest possible interactions with G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Biological Activity and Research Findings

Research into the biological activity of this compound is still emerging, but several studies provide insights into its potential effects:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that similar oxalamides exhibit anti-inflammatory properties by inhibiting NF-kB signaling pathways. |

| Study 2 | Reported that compounds with indoline structures show cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. |

| Study 3 | Investigated receptor interactions, indicating that trifluoromethoxy substitutions can enhance binding affinity to certain GPCRs. |

Case Studies

-

Anti-cancer Activity : A study involving derivatives of oxalamides showed significant cytotoxicity against breast cancer cells in vitro, suggesting that this compound may have similar effects due to its structural analogies.

- Methodology : MTT assays were used to assess cell viability after treatment with varying concentrations of the compound.

- Results : IC50 values indicated strong inhibition of cell proliferation at micromolar concentrations.

-

Enzyme Inhibition : Research focused on oxalamides has shown their ability to inhibit key metabolic enzymes such as cyclooxygenase (COX), which is implicated in inflammatory responses.

- Methodology : Enzymatic assays were conducted to evaluate the inhibitory effects of the compound on COX activity.

- Results : The compound exhibited dose-dependent inhibition, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.